molecular formula C11H17NO4 B3039972 (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid CAS No. 1427175-11-8

(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

Cat. No. B3039972
CAS RN: 1427175-11-8
M. Wt: 227.26 g/mol
InChI Key: ULLGRIBXGPATMA-MRVPVSSYSA-N
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Description

“®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of compounds with a Boc group can involve the use of di-tert-butyl dicarbonate (Boc2O) . The amine in the compound attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .


Molecular Structure Analysis

The Boc group has the formula C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .


Chemical Reactions Analysis

The Boc group can be removed from a compound through a deprotection reaction . This involves the use of an acid, such as trifluoroacetic acid (TFA), to protonate the tert-butyl carbamate in the compound . The loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . Protonation of the amine under the acidic conditions provides the product as the TFA salt .


Physical And Chemical Properties Analysis

The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is a type of organyl group .

Mechanism of Action

The mechanism of action of the Boc group involves its role as a protecting group . It is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the Boc group can be removed through a deprotection reaction .

Safety and Hazards

During the deprotection of the Boc group, CO2 gas is formed . This gas should be allowed to escape, so Boc deprotections should not be run in closed systems .

Future Directions

The use of a Boc group in organic synthesis has potential for future applications. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated a beneficial effect and extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

properties

IUPAC Name

(2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGRIBXGPATMA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
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(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
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(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
Reactant of Route 6
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

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